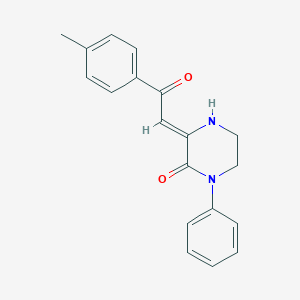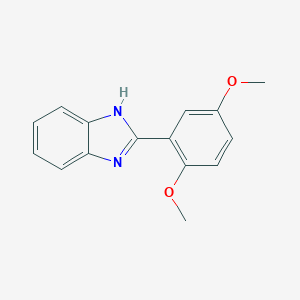![molecular formula C8H8O3 B221964 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid CAS No. 160501-98-4](/img/structure/B221964.png)
5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid
Übersicht
Beschreibung
5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid, also known as CCF or CPFA, is a cyclic organic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and inflammation. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to be relatively stable under a range of conditions. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a treatment for various diseases. Finally, the use of this compound in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been investigated for its anti-inflammatory properties and potential as a treatment for neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
160501-98-4 |
|---|---|
Molekularformel |
C8H8O3 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c9-8(10)5-1-6-3-11-4-7(6)2-5/h3-5H,1-2H2,(H,9,10) |
InChI-Schlüssel |
YFWGABUVLNKLJQ-UHFFFAOYSA-N |
SMILES |
C1C(CC2=COC=C21)C(=O)O |
Kanonische SMILES |
C1C(CC2=COC=C21)C(=O)O |
Synonyme |
4H-Cyclopenta[c]furan-5-carboxylicacid,5,6-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)
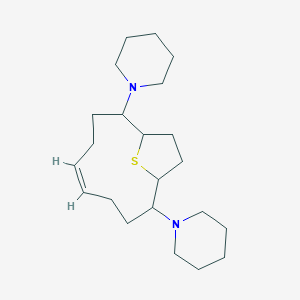
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)
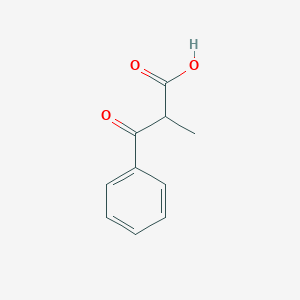
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)
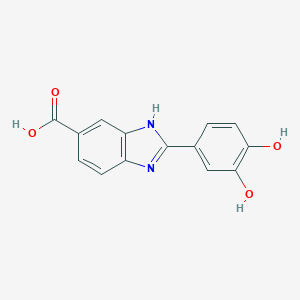
![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)
![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)
